2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one
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Overview
Description
2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound that features both oxazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, leading to the formation of the oxazole ring fused to the pyrimidine core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from substitution reactions are various derivatives where the chloromethyl group is replaced by different functional groups. These derivatives can have diverse applications depending on the substituents introduced.
Scientific Research Applications
2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring structure and are studied for their potential as enzyme inhibitors.
Thieno[2,3-d]pyrimidine derivatives: These compounds are also used in medicinal chemistry for their potential anticancer activities.
Uniqueness
2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is unique due to its specific ring structure and the presence of a chloromethyl group, which allows for diverse chemical modifications. This versatility makes it a valuable compound in both synthetic and medicinal chemistry.
Biological Activity
2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound combines elements of oxazole and pyrimidine, which are known for their diverse pharmacological properties. The chloromethyl group attached to the oxazolo[3,2-a]pyrimidine core enhances its reactivity and potential interactions with biological targets.
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : Approximately 185.62 g/mol
- Structure : The compound features a bicyclic structure that contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing oxazole and pyrimidine rings exhibit notable antimicrobial activities. Specifically, studies suggest that this compound may possess enzyme inhibition capabilities, enabling it to interact with various microbial targets. Such interactions could lead to significant pharmacological effects, making it a candidate for further investigation in drug development.
Antiviral and Anticancer Activities
The biological activity of this compound extends to antiviral and anticancer properties. Its electrophilic chloromethyl group allows for various chemical transformations that may enhance its efficacy against viral infections and cancer cells. For instance, compounds in this class have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .
Plant Growth Regulation
Recent studies have highlighted the stimulating effects of synthetic heterocycles like this compound on plant growth. In bioassays conducted on maize (Zea mays L.) and pumpkin (Cucurbita moschata), the compound demonstrated significant cytokinin-like activity at low concentrations (10^-9 M/l), promoting vegetative growth and enhancing photosynthetic processes. This suggests potential applications in agricultural biotechnology as a growth regulator .
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various heterocyclic compounds found that derivatives of this compound exhibited promising results against Gram-positive and Gram-negative bacteria. The compound's mechanism of action was attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.
Research on Plant Growth Stimulation
In a controlled experiment, maize seedlings treated with 10^-9 M/l solutions of this compound showed an increase in total length by 23% compared to control groups. Additionally, root length increased by 5-37%, indicating significant growth-promoting effects attributed to the compound's cytokinin-like properties .
Compound | Activity Type | Observations |
---|---|---|
This compound | Antimicrobial | Inhibits bacterial growth; effective against multiple strains |
This compound | Plant Growth Regulator | Promotes growth in maize; enhances chlorophyll content |
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-(chloromethyl)-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H7ClN2O2/c8-3-5-4-10-2-1-6(11)9-7(10)12-5/h1-2,5H,3-4H2 |
InChI Key |
QBODJBMHRGRRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=NC(=O)C=CN21)CCl |
Origin of Product |
United States |
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